![molecular formula C17H12F3N3O3S B2562650 N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946260-42-0](/img/structure/B2562650.png)

N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

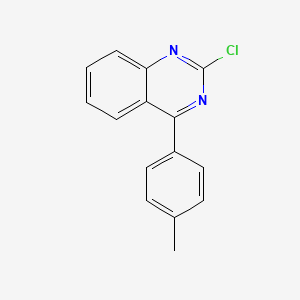

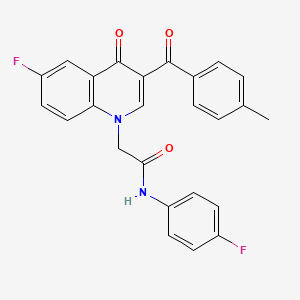

“N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide” is a chemical compound . It is a derivative of quinoline, a class of compounds that have been found to possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of ongoing research. While specific synthesis methods for this compound were not found in the available literature, quinoline derivatives are generally synthesized from corresponding Schiff base derivatives .Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem . It is a complex molecule with a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . These databases provide information such as molecular weight, molecular formula, and other related properties.科学的研究の応用

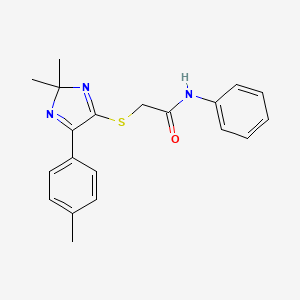

Synthesis and Antibacterial Properties

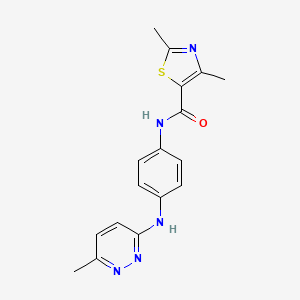

Compounds structurally related to N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide have been synthesized and tested for their potential antimicrobial properties. For example, novel pyrazolo[3,4-d]pyrimidine derivatives have been identified as potential antimicrobial agents, showcasing the capability of such compounds to serve in the development of new antibacterial and antifungal treatments (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Electrochemical and Photocatalytic Applications

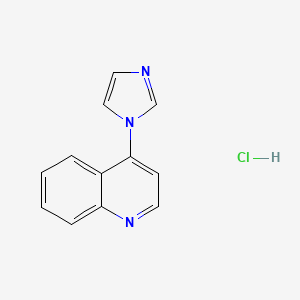

Derivatives incorporating a quinoline–imidazole–monoamide ligand have shown promising electrocatalytic activities and photocatalytic properties for degrading organic dyes. This indicates their potential use in environmental remediation and the development of new materials for pollution control (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).

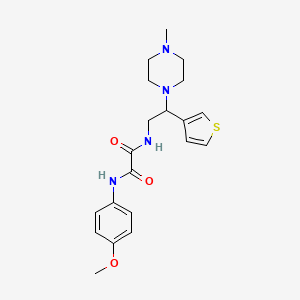

Antitumor and Cytotoxic Activity

Certain thiazolo[5,4-b]quinoline derivatives have been synthesized and evaluated for their antitumor activities, revealing that specific structural features are crucial for significant antitumor activity. This research underlines the potential of such compounds in the development of new cancer treatments (Alvarez-Ibarra, Fernández-Granda, Quiroga, Carbonell, Cárdenas, & Giralt, 1997).

Radioligand Development for PET Imaging

Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to develop potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET), highlighting the role of such compounds in advancing diagnostic imaging techniques (Matarrese, Moresco, Cappelli, Anzini, Vomero, Simonelli, Verza, Magni, Sudati, Soloviev, Todde, Carpinelli, Kienle, & Fazio, 2001).

Analgesic Activity Evaluation

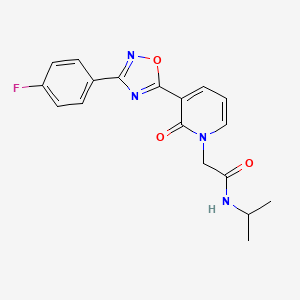

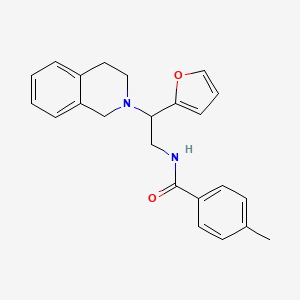

Research into the synthesis and evaluation of new compounds bearing the quinazoline moiety, including the exploration of their analgesic activity, sheds light on the potential therapeutic applications of these compounds in pain management (Saad, Osman, & Moustafa, 2011).

将来の方向性

特性

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O3S/c1-7-14(8(2)24)27-16(22-7)23-15(26)10-6-21-12-9(13(10)25)4-3-5-11(12)17(18,19)20/h3-6H,1-2H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIRROPPEAHODR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2562574.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;hydrochloride](/img/structure/B2562576.png)

![4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2562578.png)

![Methyl 2-[2-(2-bromobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562584.png)

![Ethyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562585.png)